molecular formula C10H11FO2 B116116 4-(2-Fluorophenyl)butanoic acid CAS No. 143654-62-0

4-(2-Fluorophenyl)butanoic acid

Cat. No. B116116
M. Wt: 182.19 g/mol
InChI Key: BFPNQUKYBZXOSL-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

A round bottom flask was charged with 0.15 g of 4-(2-fluorophenyl)butanoic acid, which was dissolved in 20 mL DCM and cooled to 0° C. Oxalyl chloride (0.15 mL) was added, followed by 1 drop of DMF. A drying tube was attached, and the solution was stirred at 0° C. for two hours. Aluminum chloride (0.121 g) was added and the solution was allowed to slowly warm to RT overnight. The mixture was poured onto ice water, and extracted three times with DCM. The combined organic layers were washed with 0.5 M NaOH and brine. The organic phase was dried, evaporated, and purified by column chromatography (eluting with 20% EtOAc/Hexanes), to give 0.07 g (53%) of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (32).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0.121 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][CH2:10][C:11]2=[O:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCCC(=O)O
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.121 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A drying tube was attached
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with 0.5 M NaOH and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (eluting with 20% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2CCCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.